molecular formula C20H18BrNO2 B11416645 4-bromo-N-(furan-2-ylmethyl)-N-(4-methylbenzyl)benzamide

4-bromo-N-(furan-2-ylmethyl)-N-(4-methylbenzyl)benzamide

Cat. No.: B11416645
M. Wt: 384.3 g/mol
InChI Key: OOFUKKMJEMZQEJ-UHFFFAOYSA-N
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Description

4-BROMO-N-[(FURAN-2-YL)METHYL]-N-[(4-METHYLPHENYL)METHYL]BENZAMIDE is an organic compound that features a bromine atom, a furan ring, and a benzamide structure

Properties

Molecular Formula

C20H18BrNO2

Molecular Weight

384.3 g/mol

IUPAC Name

4-bromo-N-(furan-2-ylmethyl)-N-[(4-methylphenyl)methyl]benzamide

InChI

InChI=1S/C20H18BrNO2/c1-15-4-6-16(7-5-15)13-22(14-19-3-2-12-24-19)20(23)17-8-10-18(21)11-9-17/h2-12H,13-14H2,1H3

InChI Key

OOFUKKMJEMZQEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N-[(FURAN-2-YL)METHYL]-N-[(4-METHYLPHENYL)METHYL]BENZAMIDE typically involves a multi-step process:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 4-bromobenzoic acid with thionyl chloride to form 4-bromobenzoyl chloride, which is then reacted with a suitable amine to form the benzamide.

    Introduction of the Furan Ring: The furan ring is introduced through a nucleophilic substitution reaction, where the benzamide is reacted with a furan-2-ylmethylamine under appropriate conditions.

    Final Coupling: The final step involves the coupling of the furan-2-ylmethyl group with the 4-methylphenylmethyl group, typically using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N-[(FURAN-2-YL)METHYL]-N-[(4-METHYLPHENYL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Hydrogenated benzamide derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-BROMO-N-[(FURAN-2-YL)METHYL]-N-[(4-METHYLPHENYL)METHYL]BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 4-BROMO-N-[(FURAN-2-YL)METHYL]-N-[(4-METHYLPHENYL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. The furan ring and benzamide structure allow it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-BROMO-N-[(THIOPHEN-2-YL)METHYL]-N-[(4-METHYLPHENYL)METHYL]BENZAMIDE: Similar structure but with a thiophene ring instead of a furan ring.

    4-BROMO-N-[(PYRIDIN-2-YL)METHYL]-N-[(4-METHYLPHENYL)METHYL]BENZAMIDE: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

The presence of the furan ring in 4-BROMO-N-[(FURAN-2-YL)METHYL]-N-[(4-METHYLPHENYL)METHYL]BENZAMIDE imparts unique electronic properties, making it distinct from its analogs with thiophene or pyridine rings. This can influence its reactivity and interactions with biological targets, potentially leading to different pharmacological profiles.

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